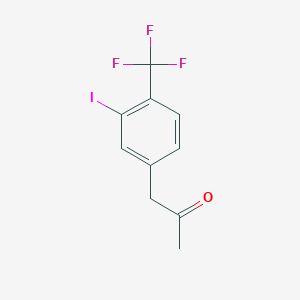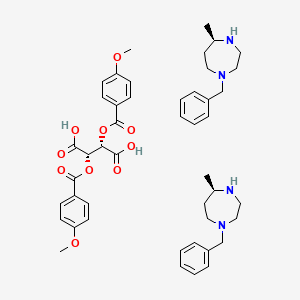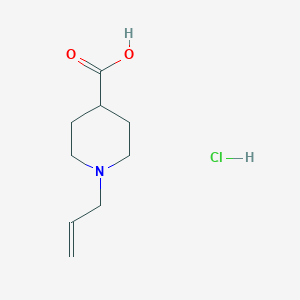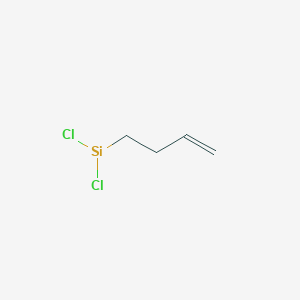
1-(5-Ethyl-2-iodophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety
準備方法
The synthesis of 1-(5-Ethyl-2-iodophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 5-ethyl-2-phenylpropan-1-one, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination or the use of catalytic systems to enhance the reaction rate and yield. These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
化学反応の分析
1-(5-Ethyl-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-ethyl-2-azidophenyl)propan-1-one, while reduction with sodium borohydride would produce 1-(5-ethyl-2-iodophenyl)propan-1-ol .
科学的研究の応用
1-(5-Ethyl-2-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a radiolabeled tracer in biological studies due to the presence of the iodine atom, which can be isotopically labeled with iodine-125 or iodine-131.
作用機序
The mechanism of action of 1-(5-Ethyl-2-iodophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with these targets, leading to changes in their activity or function. The propanone moiety may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s effects .
類似化合物との比較
1-(5-Ethyl-2-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-(5-Ethyl-2-chlorophenyl)propan-1-one: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart. Chlorine-substituted compounds are often used in different synthetic applications due to their stability.
1-(5-Ethyl-2-fluorophenyl)propan-1-one: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s properties.
特性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)I)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)



![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)


![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)

